molecular formula C14H9F3O4 B13219293 4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid

4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoicacid

Cat. No.: B13219293
M. Wt: 298.21 g/mol
InChI Key: QGIDTEKOXFXUDT-UHFFFAOYSA-N
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Description

4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid is an organic compound characterized by the presence of a hydroxy group, a trifluoromethoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-oxo-2-[3-(trifluoromethoxy)phenyl]benzoic acid.

    Reduction: Formation of 4-hydroxy-2-[3-(trifluoromethoxy)phenyl]benzyl alcohol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid is unique due to the specific positioning of the hydroxy and trifluoromethoxy groups on the benzoic acid moiety. This unique structure imparts distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C14H9F3O4

Molecular Weight

298.21 g/mol

IUPAC Name

4-hydroxy-2-[3-(trifluoromethoxy)phenyl]benzoic acid

InChI

InChI=1S/C14H9F3O4/c15-14(16,17)21-10-3-1-2-8(6-10)12-7-9(18)4-5-11(12)13(19)20/h1-7,18H,(H,19,20)

InChI Key

QGIDTEKOXFXUDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=C(C=CC(=C2)O)C(=O)O

Origin of Product

United States

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